molecular formula C11H17BrN2 B1413405 1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine CAS No. 1934562-98-7

1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine

Cat. No.: B1413405
CAS No.: 1934562-98-7
M. Wt: 257.17 g/mol
InChI Key: XGTCQCYYJUJASV-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It features a bromine atom attached to the piperidine ring and a 2,5-dimethylpyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine typically involves the bromination of 4-(2,5-dimethylpyrrol-1-yl)piperidine. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding pyrrole oxides.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrrole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in solvents like acetic acid or dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of pyrrole oxides.

    Reduction: Formation of de-brominated piperidine derivatives or modified pyrrole rings.

Scientific Research Applications

1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the interactions of piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethylpyrrol-1-yl)piperidine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    1-Bromo-4-(pyrrol-1-yl)piperidine: Similar structure but without the methyl groups on the pyrrole ring, which can affect its reactivity and biological activity.

Uniqueness

1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine is unique due to the presence of both the bromine atom and the 2,5-dimethylpyrrole moiety. This combination provides distinct reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2/c1-9-3-4-10(2)14(9)11-5-7-13(12)8-6-11/h3-4,11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTCQCYYJUJASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CCN(CC2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine
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1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine

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